![molecular formula C17H14N2O3 B11600940 (5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione](/img/structure/B11600940.png)
(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives This compound is characterized by the presence of a methoxybenzylidene group and a phenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione typically involves the condensation of 3-methoxybenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one
- 4-(3-methoxybenzylidene)-2-methyl-oxazalone
Uniqueness
(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both methoxybenzylidene and phenyl groups attached to the imidazolidine ring
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)11-15-16(20)19(17(21)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)/b15-11+ |
InChI Key |
ZNGNTJBDHZOFFB-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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